3-(2,3-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile
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Overview
Description
3-(2,3-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile is an organic compound characterized by the presence of methoxy groups on its phenyl rings and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile typically involves the reaction of 2,3-dimethoxybenzaldehyde with 4-methoxybenzyl cyanide under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde and the nitrile react in the presence of a base such as piperidine or sodium ethoxide to form the desired acrylonitrile compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(2,3-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of methoxy groups and the acrylonitrile moiety can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-Dimethoxyphenyl)-2-(4-hydroxyphenyl)acrylonitrile
- 3-(2,3-Dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile
- 3-(2,3-Dimethoxyphenyl)-2-(4-nitrophenyl)acrylonitrile
Uniqueness
3-(2,3-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile is unique due to the presence of methoxy groups on both phenyl rings, which can enhance its solubility and reactivity. This structural feature distinguishes it from other similar compounds and can influence its chemical and biological properties.
Properties
CAS No. |
23325-87-3 |
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Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
(Z)-3-(2,3-dimethoxyphenyl)-2-(4-methoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C18H17NO3/c1-20-16-9-7-13(8-10-16)15(12-19)11-14-5-4-6-17(21-2)18(14)22-3/h4-11H,1-3H3/b15-11+ |
InChI Key |
SLBSTCSDSLOBHC-RVDMUPIBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C/C2=C(C(=CC=C2)OC)OC)/C#N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC2=C(C(=CC=C2)OC)OC)C#N |
Origin of Product |
United States |
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